- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,

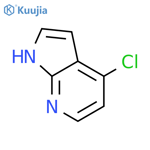

Cas no 918515-16-9 (4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde structure](https://de.kuujia.com/scimg/cas/918515-16-9x500.png)

918515-16-9 structure

Produktname:4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-

- 4-Chloro-3-formyl-7-azaindole

- 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

- 4-CHLORO-7-AZAINDOLE-3-CARBALDEHYDE

- PubChem19331

- DYWWVLQMUUZZRJ-UHFFFAOYSA-N

- LS20830

- PB19048

- AB0027659

- ST24028991

- W9514

- A844083

- 515P169

- 4-chloro-1H-pyrrolo[2,3-b]pyri

- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (ACI)

- DS-1874

- CS-B0493

- SCHEMBL857522

- DTXSID00646886

- EN300-1693983

- MFCD09880129

- 4-Chloro-1H-pyrrolo[2 pound not3-b]pyridine-3-carbaldehyde

- AKOS006313301

- J-515005

- 918515-16-9

- Z1198235862

- SY097041

-

- MDL: MFCD09880129

- Inchi: 1S/C8H5ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)

- InChI-Schlüssel: DYWWVLQMUUZZRJ-UHFFFAOYSA-N

- Lächelt: O=CC1C2C(=NC=CC=2Cl)NC=1

Berechnete Eigenschaften

- Genaue Masse: 180.00900

- Monoisotopenmasse: 180.0090405g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 188

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 45.8

- XLogP3: 1.4

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.5±0.1 g/cm3

- Schmelzpunkt: No data available

- Siedepunkt: 372.6±37.0 °C at 760 mmHg

- Flammpunkt: 179.1±26.5 °C

- Brechungsindex: 1.748

- PSA: 45.75000

- LogP: 2.02880

- Dampfdruck: 0.0±0.8 mmHg at 25°C

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D517785-1g |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 97% | 1g |

$215 | 2024-05-24 | |

| Apollo Scientific | OR927654-10g |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 97% | 10g |

£355.00 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01962-5G |

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 97% | 5g |

¥ 508.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D210701-1g |

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro- |

918515-16-9 | 95% | 1g |

$650 | 2024-05-24 | |

| eNovation Chemicals LLC | D517785-25g |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 97% | 25g |

$1280 | 2024-05-24 | |

| Fluorochem | 209849-1g |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 95% | 1g |

£24.00 | 2022-03-01 | |

| Ambeed | A106165-250mg |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 95% | 250mg |

$13.0 | 2025-02-25 | |

| Enamine | EN300-1693983-0.5g |

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 95% | 0.5g |

$22.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MJ950-5g |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 95% | 5g |

863CNY | 2021-05-08 | |

| Chemenu | CM104003-10g |

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

918515-16-9 | 95%+ | 10g |

$*** | 2023-05-29 |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Water ; 14 h, rt → reflux; reflux → rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Acetic acid Solvents: Water ; rt → reflux; 1.5 h, reflux; reflux → 25 °C

Referenz

- New 5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methylene]substituted imidazolone derivatives, their preparation and their pharmaceutical use as inhibitors of protein kinases, particularly CDC7, and antiproliferative agents, France, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Water ; overnight, 100 °C

1.2 Reagents: Water ; > 1 min, cooled

1.2 Reagents: Water ; > 1 min, cooled

Referenz

- Preparation of triazadibenzo[cd,f]azulene compounds as CDK9 kinase inhibitors for treatment of cancer, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; 30 min, -78 °C

1.2 -78 °C → 25 °C; 2 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C → 25 °C; 2 h, 25 °C

1.3 Reagents: Water

Referenz

- Amine derivatives useful as anticancer agents and their preparation, pharmaceutical compositions and use in the treatment of neoplasm, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Acetic acid , Water ; 14 h, rt → reflux; reflux → rt

Referenz

- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Acetic acid , Water ; 12 h, 120 °C

Referenz

- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

Synthetic Routes 8

Reaktionsbedingungen

1.1 Solvents: Acetic acid , Water ; 18 h, rt → 100 °C

Referenz

- Preparation of pyrrolo[2,3-b]pyridine compounds as MRCK inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Raw materials

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Preparation Products

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Verwandte Literatur

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

918515-16-9 (4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) Verwandte Produkte

- 1359658-38-0((R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid)

- 2228701-08-2(5-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazol-2-amine)

- 2901067-03-4(3'-Bromo-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde)

- 43197-28-0(1-(6-bromo-1,3-dioxaindan-5-yl)propan-2-one)

- 2229302-83-2(4-(aminomethyl)pent-4-en-2-ylcyclopropane)

- 1248797-65-0(3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole)

- 2648919-43-9((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid)

- 2138230-35-8(1-({3-Azabicyclo[3.1.0]hexan-6-yl}methyl)-3-butylurea)

- 2877637-94-8(1-methanesulfonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane)

- 1505149-97-2([(3-Methoxy-5-methylphenyl)methyl](methyl)amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:918515-16-9)4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Reinheit:99%

Menge:25g

Preis ($):243.0

atkchemica

(CAS:918515-16-9)4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung